![molecular formula C16H10N2O2 B5846382 1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5846382.png)
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Overview
Description
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound that belongs to the class of naphthoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be achieved through several methods. One common approach involves the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate. This reaction proceeds under mild conditions and involves nucleophilic substitution of the tosyl group by nitrogen and oxygen nucleophiles . The resulting intermediate undergoes cyclization to form the desired compound in high yields (80-92%) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, phenols, sodium hydroxide, and sodium azide) .
Major Products
The major products formed from these reactions include various substituted naphthoquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways:
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: The compound inhibits GSK-3 isoforms α and β by binding to the ATP-binding site, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: By inhibiting ASK1, the compound can enhance cell survival and reduce apoptosis, making it a potential therapeutic agent for diseases involving excessive cell death.
Comparison with Similar Compounds
1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other similar compounds, such as:
1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This compound also exhibits kinase inhibition properties and has been identified as a scaffold for kinase inhibitor development.
6-Amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione: This derivative is used in similar applications, including luminescent chemosensors and fluorescent pigments.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit multiple kinases, making it a versatile compound with diverse applications in scientific research and industry.
Properties
IUPAC Name |
16-amino-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-14-13-8-4-1-2-5-9(8)15(19)10-6-3-7-11(12(10)13)18-16(14)20/h1-7H,17H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWYOAMACQAOAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)NC4=CC=CC(=C43)C2=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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